molecular formula C20H17BrClNO3 B2618843 1'-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-98-5

1'-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2618843
CAS RN: 877810-98-5
M. Wt: 434.71
InChI Key: ULYMSGXHVLUPPK-UHFFFAOYSA-N
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Description

1’-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a chemical compound with the molecular formula C20H17BrClNO3 . It has immense potential in scientific research due to its unique structure and properties, making it versatile for various applications, including drug discovery, molecular biology, and material science.


Synthesis Analysis

The synthesis of spirochromanones from substituted acetophenone using N-Boc-piperidin-4-one in the presence of pyrrolidine as a base is demonstrated . A preparation method of 5-bromo-2-chlorobenzoic acid, which is a key intermediate for synthesizing this compound, has been disclosed. The method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Spiro[chroman-2,4’-piperidin]-4-one derivatives have been designed, synthesized, and evaluated for in vitro acetyl-CoA carboxylase (ACC) inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry .

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.

Mode of Action

It’s known that similar compounds participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .

Biochemical Pathways

Similar compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .

Pharmacokinetics

It’s known that similar compounds undergo protodeboronation, a process that involves the removal of a boron group . This process could potentially affect the bioavailability of the compound.

Result of Action

Similar compounds are known to be key intermediates in the synthesis of sglt2 inhibitors , which can lower blood sugar levels by inhibiting the reabsorption of glucose in the kidney .

Action Environment

It’s known that similar compounds can react differently depending on the presence of different halogens . For example, the rate of reaction can vary due to the difference in electronegativity of different halogens .

properties

IUPAC Name

1'-(5-bromo-2-chlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClNO3/c21-13-5-6-16(22)15(11-13)19(25)23-9-7-20(8-10-23)12-17(24)14-3-1-2-4-18(14)26-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYMSGXHVLUPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

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